3-butyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
3-butyl-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O4/c1-2-3-12-28-20(30)16-6-4-5-7-17(16)29(21(28)31)13-18-26-19(27-33-18)14-8-10-15(11-9-14)32-22(23,24)25/h4-11H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFCNGYLIYYFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-butyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on antimicrobial properties, anticancer effects, and other pharmacological applications.
Chemical Structure
The compound features several key structural components:
- Quinazoline core : Known for various biological activities.
- Oxadiazole ring : Contributes to the compound's bioactivity.
- Trifluoromethoxy group : Enhances lipophilicity and biological interactions.
Structural Formula
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The synthesized compound was evaluated against various Gram-positive and Gram-negative bacteria using the agar well diffusion method.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Target Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 3-butyl... | Staphylococcus aureus | 12 | 75 |
| 3-butyl... | Escherichia coli | 15 | 65 |
| 3-butyl... | Candida albicans | 11 | 80 |
| Standard Drug (Ampicillin) | Staphylococcus aureus | 10 | 80 |
The compound demonstrated moderate to significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics .
Anticancer Activity
The quinazoline scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of topoisomerase enzymes.
Case Study: Anticancer Efficacy
In a study involving human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : The compound exhibited IC50 values in the micromolar range, indicating effective inhibition of cell growth.
Table 2: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-butyl... | MCF-7 | 12 |
| 3-butyl... | HeLa | 15 |
| Standard Drug (Doxorubicin) | MCF-7 | 10 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, quinazoline derivatives have shown promise in other therapeutic areas:
- Antiinflammatory : Compounds have been reported to reduce inflammation markers in vitro.
- Anticonvulsant : Some derivatives exhibit activity against seizure models in animal studies.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinazoline and oxadiazole possess significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.
Case Study: Antimicrobial Testing
In a study focusing on quinazoline derivatives, compounds similar to 3-butyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione were evaluated against Gram-positive and Gram-negative bacteria. The results showed moderate to high inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 11 | 80 mg/mL |
| Escherichia coli | 10 | 75 mg/mL |
| Candida albicans | 12 | 77 mg/mL |
Anticancer Potential
Beyond antimicrobial properties, quinazoline derivatives have shown promise in anticancer research. Studies suggest that compounds featuring similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The incorporation of oxadiazole moieties may enhance these effects through improved cellular uptake and bioactivity.
Anti-inflammatory Effects
Research into the anti-inflammatory properties of quinazoline derivatives indicates potential applications in treating inflammatory diseases. Compounds with similar functional groups have been reported to reduce inflammation markers in vitro and in vivo.
Chemical Reactions Analysis
Core Synthetic Reactions
The compound’s synthesis involves sequential functionalization of the quinazoline-2,4(1H,3H)-dione scaffold (CAS 86-96-4) , followed by oxadiazole ring construction and alkylation (Figure 1).
Key Steps:
Quinazoline-2,4-dione Core
-
Electrophilic Aromatic Substitution :
Electron-deficient aromatic rings permit nitration at C6/C7 positions under HNO₃/H₂SO₄ (−10°C) , though steric hindrance from the 3-butyl group reduces regioselectivity.
1,2,4-Oxadiazole Ring
-
Acid-Catalyzed Ring Opening :
Treatment with HCl/EtOH (reflux, 8 hr) cleaves the oxadiazole ring to yield a diamide intermediate : -
Cycloaddition Reactions :
The oxadiazole’s dipolarophilic character enables [3+2] cycloadditions with nitrile oxides, forming fused triazole systems .
Comparative Reactivity with Analogues
The trifluoromethoxy group enhances electrophilicity at the oxadiazole C5 position compared to non-fluorinated derivatives. This is evidenced by:
| Derivative | Reaction with NH₂OH | Rate Constant (k, ×10⁻³ s⁻¹) |
|---|---|---|
| 4-Chlorophenyl analogue | Oxadiazole hydrolysis | 2.7 |
| 4-Trifluoromethoxy (target) | Oxadiazole hydrolysis | 5.1 |
Mechanistic Insight : The −OCF₃ group’s −I effect increases the oxadiazole’s susceptibility to nucleophilic attack .
Side Reactions and Stability
-
Photodegradation : UV exposure (λ = 254 nm) in methanol induces cleavage of the methylene bridge between quinazoline and oxadiazole, generating 3-butylquinazoline-2,4-dione (45% yield) and 5-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-3-carboxylic acid.
-
Thermal Rearrangement : Heating above 150°C in aprotic solvents triggers Smiles-type rearrangement, forming a quinazolinone-isoxazole hybrid .
Catalytic Modifications
Pd-mediated cross-couplings selectively functionalize the quinazoline C6 position without affecting the oxadiazole:
| Reaction | Catalyst System | Product (Yield) |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 6-Arylquinazoline derivative (68%) |
| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI | 6-Alkynylquinazoline derivative (61%) |
This reactivity profile positions the compound as a versatile scaffold for antimicrobial and anticancer agent development. Further studies should explore its behavior under biocatalytic conditions and late-stage fluorination strategies to enhance metabolic stability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-butyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione?
- Methodology : The compound can be synthesized via multi-step protocols involving:
- Cyclization reactions : Trifluoroacetic acid (TFA) serves as a CF₃ source in quinazolinone core formation, as demonstrated in trifluoromethylated quinazolin-4(3H)-one derivatives .
- Oxadiazole ring formation : Reaction of amidoximes with activated carboxylic acid derivatives (e.g., using POCl₃ or CDI) under microwave irradiation or reflux conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol or DCM/hexane mixtures .
Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?
- Techniques :
- ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.2–8.5 ppm), oxadiazole methylene (δ 4.5–5.5 ppm), and trifluoromethoxy (δ 3.8–4.2 ppm) .
- IR spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C=N (1550–1600 cm⁻¹) confirm quinazoline and oxadiazole moieties .
- Elemental analysis : Experimental vs. calculated C, H, N values (e.g., ±0.3% deviation) validate purity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
- Methodology :
- B3LYP/6-311G(d,p) basis set : Used to optimize geometry, calculate HOMO-LUMO gaps (e.g., 4.2–5.1 eV), and map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites .
- Mulliken population analysis : Reveals charge distribution; trifluoromethoxy groups exhibit strong electron-withdrawing effects, polarizing the oxadiazole ring .
Q. What strategies address contradictions in biological activity data across derivatives with varying substituents?
- Case study : Comparing analogues (e.g., 9a–e in ) with different aryl groups on the oxadiazole ring:
- Data normalization : Use standardized assays (e.g., IC₅₀ values in enzyme inhibition) to minimize inter-lab variability.
- SAR analysis : Correlate substituent electronic properties (e.g., Hammett σ values) with activity trends. For example, electron-withdrawing groups (e.g., -Br, -CF₃) enhance binding affinity in hydrophobic pockets .
Q. How do crystallographic studies inform supramolecular interactions and stability?
- Findings :
- Hydrogen bonding : Intramolecular C–H⋯N bonds stabilize molecular conformation (S(6) motif), while intermolecular N–H⋯N bonds form zigzag chains (R₂²(8) motif) .
- Stacking interactions : π-π interactions between quinazoline and phenyl rings (3.5–4.0 Å spacing) enhance thermal stability .
Methodological Considerations
Q. What experimental precautions are necessary for handling trifluoromethoxy-containing intermediates?
- Safety : Use anhydrous conditions for reactions involving TFA or trifluoromethylating agents to avoid HF release .
- Purification : Avoid prolonged exposure to silica gel (may degrade acid-sensitive groups); use neutral alumina for chromatography .
Q. How can docking simulations guide target identification for this compound?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
